![molecular formula C12H11NO4S B6462058 methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate CAS No. 2549026-36-8](/img/structure/B6462058.png)
methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate, also known as MMBFC, is an organic compound that has become increasingly important in the fields of chemistry and biochemistry. It is a versatile compound that has a wide range of applications in scientific research, including drug development, biocatalysis, and metabolic engineering.
Scientific Research Applications
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate has a wide range of applications in scientific research. It is used as a substrate in biocatalysis, a process in which enzymes are used to catalyze chemical reactions. It is also used in metabolic engineering, a process in which metabolic pathways are modified to produce desired compounds. In addition, methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate is used in the development of drugs, as it can be used to modify the structure of existing drugs to create new drugs with improved effectiveness and fewer side effects.
Mechanism of Action
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate acts as a substrate for enzymes, which catalyze the chemical reactions necessary for biocatalysis and metabolic engineering. It is also used as a starting material in the synthesis of drugs, as it can be used to modify the structure of existing drugs to create new drugs with improved effectiveness and fewer side effects.
Biochemical and Physiological Effects
methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate has not been studied extensively for its biochemical and physiological effects. However, it is known to have an inhibitory effect on the enzyme acetylcholinesterase, which has been linked to Alzheimer’s disease. In addition, it has been shown to have an antimicrobial effect on certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate has several advantages for use in lab experiments. It is a relatively inexpensive and accessible compound, and it is easy to work with. In addition, its reaction with other compounds is relatively straightforward and can be easily monitored. However, it is important to note that methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate is a relatively reactive compound, and care must be taken to ensure that it is not exposed to extreme temperatures or pH levels, as this can lead to unwanted side reactions.
Future Directions
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate has a wide range of potential applications in scientific research, and there are many potential future directions for its use. For example, it could be used to create new drugs with improved effectiveness and fewer side effects. In addition, it could be used to develop more efficient and cost-effective biocatalysts for industrial processes. Finally, it could be used to study the effects of specific drugs on the human body, as well as to develop new treatments for diseases such as Alzheimer’s.
Synthesis Methods
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate is synthesized through the reaction of 2-amino-1-benzofuran-3-carboxylic acid with methyl methanesulfonate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds in aqueous solution at room temperature, and the product is isolated as a crystalline solid.
properties
IUPAC Name |
methyl 3-(methoxycarbothioylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-15-11(14)10-9(13-12(18)16-2)7-5-3-4-6-8(7)17-10/h3-6H,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVLUQZOSSUWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)NC(=S)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(methoxymethanethioyl)amino]-1-benzofuran-2-carboxylate |
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